6-(Phenylthio)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one

Analytical Chemistry HPLC Method Development Physicochemical Profiling

6-(Phenylthio)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one (CAS 78972-35-7) is a heterocyclic small molecule (C9H6N2OS3, MW 254.35 g/mol) classified as a 1,3,5-thiadiazine-2-thione derivative. Its structure features a 1,3,5-thiadiazin-4-one core with a phenylthio substituent at the 6-position and a thioxo group at the 2-position.

Molecular Formula C9H6N2OS3
Molecular Weight 254.4 g/mol
CAS No. 78972-35-7
Cat. No. B12691752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Phenylthio)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one
CAS78972-35-7
Molecular FormulaC9H6N2OS3
Molecular Weight254.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=NC(=O)NC(=S)S2
InChIInChI=1S/C9H6N2OS3/c12-7-10-8(13)15-9(11-7)14-6-4-2-1-3-5-6/h1-5H,(H,10,12,13)
InChIKeyLRIJHTTZIWLUKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Phenylthio)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one (CAS 78972-35-7): Core Chemical Identity and Procurement Baseline


6-(Phenylthio)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one (CAS 78972-35-7) is a heterocyclic small molecule (C9H6N2OS3, MW 254.35 g/mol) classified as a 1,3,5-thiadiazine-2-thione derivative. Its structure features a 1,3,5-thiadiazin-4-one core with a phenylthio substituent at the 6-position and a thioxo group at the 2-position [1]. The compound is listed under EINECS 279-024-0 and is commercially available from multiple global suppliers . It serves as a versatile building block in medicinal chemistry and agrochemical research, where the phenylthio moiety confers distinct lipophilicity and electronic properties compared to alkoxy- or alkyl-substituted analogs [2].

Why Generic Substitution Fails for 6-(Phenylthio)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one: Physicochemical and Functional Differentiation


In-class 1,3,5-thiadiazine-2-thiones cannot be treated as interchangeable because the nature of the C-6 substituent critically governs lipophilicity, electronic distribution, and ultimately biological target engagement. For example, replacing the phenylthio group at C-6 with a methoxy group reduces the experimental LogP by approximately 2 log units (from 2.24 to 0.15), drastically altering membrane permeability and pharmacokinetic behavior [1]. Furthermore, the 1,3,5-thiadiazine ring system itself is distinct from the 1,2,6-thiadiazine scaffold found in known antifungal agents such as 3-chloro-5-(phenylthio)-4H-1,2,6-thiadiazin-4-one; the different nitrogen arrangement leads to divergent reactivity and biological spectra [2]. Consequently, procurement decisions based solely on thiadiazine-thione class membership risk selecting a compound with unsuitable physicochemical or biological properties.

Quantitative Comparative Evidence Guide: 6-(Phenylthio)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one


HPLC Retention Time and LogP Differentiate Phenylthio from Methoxy Analogs

The target compound exhibits markedly higher lipophilicity (LogP 2.24) compared to the 6-methoxy analog 6-Methoxy-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one (LogP 0.15), as measured under identical reversed-phase HPLC conditions on a Newcrom R1 column [1]. This translates to substantially longer retention and different solvent requirements during preparative purification, directly impacting isolation strategy and procurement specifications.

Analytical Chemistry HPLC Method Development Physicochemical Profiling

Fungicidal Activity Class-Level Differentiation from 1,2,6-Thiadiazine Antifungals

The 1,3,5-thiadiazine scaffold of the target compound is structurally distinct from the 1,2,6-thiadiazine core of known antifungal agents such as 3-chloro-5-(phenylthio)-4H-1,2,6-thiadiazin-4-one, which has demonstrated activity against apple scab (Venturia inaequalis), tomato late blight (Phytophthora infestans), and grape downy mildew (Plasmopara viticola) [1]. While direct comparative fungicidal data for the target compound are not available in the open literature, the BAYER AG patent family explicitly claims 3,6-disubstituted 2-thioxo-1,3,5-thiadiazin-4-ones as possessing fungicidal activity, establishing the target compound's core scaffold as a validated fungicide pharmacophore [2]. This scaffold-level differentiation means the target compound cannot be replaced by 1,2,6-thiadiazine antifungals without altering target spectrum.

Agricultural Fungicide Plant Disease Control Agrochemical Discovery

Synthetic Accessibility via One-Pot Thiourea/Phenyl Isothiocyanate Route

The target compound is accessible via a straightforward one-pot condensation of thiourea with phenyl isothiocyanate under basic conditions, a synthetic route that contrasts with the multi-step sequences required for 1,2,6-thiadiazine analogs such as 3-chloro-5-(phenylthio)-4H-1,2,6-thiadiazin-4-one, which require preparation of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one followed by selective thiol substitution [1][2]. The 1,3,5-system is constructed directly from commercially available starting materials, reducing synthetic step count and associated procurement complexity.

Synthetic Chemistry Heterocycle Synthesis Process Chemistry

Computational Physicochemical Property Differentiation: Density and Boiling Point

The target compound has a calculated density of 1.543 g/cm³ and an estimated atmospheric pressure boiling point of 393.3 °C . These values differ meaningfully from the 6-methoxy analog (MW 176.22 g/mol, lower density expected) and from the 1,2,6-thiadiazine comparator 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (MW ~195 g/mol, boiling point ~220–250 °C estimated), affecting shipping classification, storage requirements, and formulation behavior.

Material Safety Formulation Science Physicochemical Characterization

Optimal Procurement and Application Scenarios for 6-(Phenylthio)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one


Agrochemical Fungicide Lead Optimization Campaigns Targeting 1,3,5-Thiadiazine IP Space

Procurement of the target compound is strategically indicated for agrochemical discovery programs seeking to explore the 1,3,5-thiadiazine-2-thione scaffold as a fungicide pharmacophore, as validated by BAYER AG patents [1]. Because the 1,3,5-thiadiazine ring system occupies a distinct intellectual property space from the 1,2,6-thiadiazine antifungals (e.g., Chevron's 3-chloro-5-(phenylthio)-4H-1,2,6-thiadiazin-4-one), the target compound enables freedom-to-operate in early-stage research [2].

Lipophilic Probe Design for Membrane Penetration Studies

With a measured LogP of 2.24—roughly 120-fold more lipophilic than the 6-methoxy analog (LogP 0.15)—the target compound is the preferred choice for designing probes intended to cross lipid bilayers or bind hydrophobic protein pockets [1]. This quantitative lipophilicity advantage directly supports structure-activity relationship (SAR) studies where membrane permeability is a critical parameter.

HPLC Method Development and Reference Standard Preparation

The compound's well-characterized reversed-phase HPLC behavior on Newcrom R1 columns (MeCN/H2O/H3PO4 mobile phase) and established LogP value make it suitable as a retention time marker or system suitability standard for laboratories analyzing thiadiazine-thione compound libraries [1]. Procurement of the phenylthio derivative alongside the methoxy analog provides a lipophilicity calibration pair spanning approximately 2 log units.

Scalable Synthesis and Process Chemistry Feasibility Studies

For organizations planning to synthesize 1,3,5-thiadiazine-2-thione libraries, the target compound's accessible synthetic route from thiourea and phenyl isothiocyanate offers a simpler entry point than the multi-step sequences required for 1,2,6-thiadiazine analogs [1]. Bulk procurement of the starting materials is straightforward, and the target compound serves as a pilot substrate for optimizing reaction conditions before diversifying to more complex C-6 substituents.

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